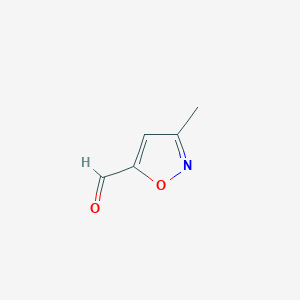

3-Methylisoxazole-5-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,2-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c1-4-2-5(3-7)8-6-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWPFPUABRRBPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441956 | |

| Record name | 3-methylisoxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70753-36-5 | |

| Record name | 3-methylisoxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1,2-oxazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylisoxazole-5-carbaldehyde: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of biologically active compounds. 3-Methylisoxazole-5-carbaldehyde, a key derivative, serves as a versatile synthetic intermediate for the elaboration of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering valuable insights for researchers engaged in drug discovery and organic synthesis.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₅NO₂ | [3][4] |

| Molecular Weight | 111.10 g/mol | [3][4] |

| CAS Number | 70753-36-5 | [3] |

| Physical State | Solid | |

| SMILES | Cc1cc(C=O)on1 |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through several established methods for isoxazole ring formation. A common and effective strategy involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. A plausible synthetic route is outlined below.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol

Step 1: In situ generation of acetonitrile hydroximoyl chloride.

-

To a solution of acetaldoxime in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add N-chlorosuccinimide (NCS) portion-wise at room temperature.

-

The reaction mixture is stirred for a period to ensure complete formation of the hydroximoyl chloride intermediate. The choice of a chlorinated solvent should be avoided to prevent side reactions.

Step 2: [3+2] Cycloaddition with propargyl alcohol.

-

To the freshly prepared solution of acetonitrile hydroximoyl chloride, a solution of propargyl alcohol in the same solvent is added.

-

A non-nucleophilic base, such as triethylamine (TEA), is then added dropwise to promote the in-situ formation of the nitrile oxide and subsequent cycloaddition. The exothermicity of the reaction should be managed by controlling the rate of addition.

-

The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with a suitable organic solvent. The crude (3-methylisoxazol-5-yl)methanol is then purified by column chromatography.

Step 3: Oxidation to this compound.

-

The purified (3-methylisoxazol-5-yl)methanol is dissolved in a suitable solvent like dichloromethane (DCM).

-

A mild oxidizing agent, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), is added to the solution. These reagents are chosen to selectively oxidize the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.

-

The reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then filtered through a pad of silica gel or celite to remove the oxidant byproducts, and the solvent is removed under reduced pressure to yield the desired this compound.

Chemical Reactivity: A Hub for Molecular Diversification

The chemical reactivity of this compound is dominated by the electrophilic nature of the aldehyde group and the inherent properties of the isoxazole ring.

Reactions of the Aldehyde Group

The aldehyde functionality is a gateway for a multitude of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the carbon skeleton.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding 3-methylisoxazole-5-carboxylic acid using various oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This carboxylic acid derivative is a valuable intermediate for the synthesis of amides and esters.

-

Reduction: The aldehyde can be reduced to (3-methylisoxazol-5-yl)methanol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting alcohol can be further functionalized.

-

Wittig Reaction: The Wittig reaction provides a powerful tool for converting the aldehyde into an alkene. By reacting this compound with a variety of phosphorus ylides, a wide range of vinyl-substituted isoxazoles can be synthesized. This reaction is particularly useful for creating carbon-carbon double bonds with control over stereochemistry.

-

Reductive Amination: The aldehyde can undergo reductive amination with primary or secondary amines in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to form the corresponding amines. This reaction is a cornerstone in the synthesis of many pharmaceutical compounds.

-

Knoevenagel Condensation: The aldehyde can participate in Knoevenagel condensation with active methylene compounds, such as malonates or cyanoacetates, in the presence of a base to form α,β-unsaturated systems.

Caption: Key reactions of the aldehyde group in this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (CHO) in the range of δ 9.5-10.5 ppm. The proton on the isoxazole ring (C4-H) should appear as a singlet around δ 6.0-7.0 ppm. The methyl group (CH₃) protons at the C3 position will likely be a singlet at approximately δ 2.0-2.5 ppm.

-

¹³C NMR: The carbon NMR spectrum should exhibit a signal for the carbonyl carbon of the aldehyde group in the downfield region, typically around δ 180-190 ppm. The carbons of the isoxazole ring are expected to resonate in the aromatic region (δ 100-170 ppm). The methyl carbon should appear in the upfield region, around δ 10-20 ppm.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically observed in the range of 1690-1740 cm⁻¹. Other characteristic peaks would include C-H stretching of the aldehyde proton (around 2720 and 2820 cm⁻¹), C=N and C=C stretching vibrations of the isoxazole ring (around 1400-1600 cm⁻¹), and N-O stretching (around 900-1400 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (111.10 g/mol ). Fragmentation patterns would likely involve the loss of the formyl group (CHO) and other characteristic cleavages of the isoxazole ring.

Applications in Drug Discovery and Development

The isoxazole nucleus is a key component in numerous approved drugs, highlighting its importance in pharmaceutical research.[1][2] this compound, as a functionalized isoxazole, is a valuable starting material for the synthesis of novel drug candidates. Its aldehyde group allows for the facile introduction of various pharmacophoric groups, enabling the exploration of structure-activity relationships (SAR). For instance, the reductive amination of this aldehyde with different amines can lead to a library of isoxazole-containing compounds with potential applications as enzyme inhibitors, receptor antagonists, or antimicrobial agents. The synthesis of isoxazole-based sulfonamides, a class of compounds with known antibacterial activity, can also be envisioned starting from this intermediate.[8]

Conclusion

This compound is a heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its aldehyde group make it an attractive building block for the construction of complex molecules with diverse biological activities. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, its key chemical transformations, and its potential applications. As the demand for novel therapeutic agents continues to grow, the strategic use of such versatile intermediates will undoubtedly play a crucial role in the future of drug discovery.

References

-

Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024, May 22). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. (2017, March 21). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Magnetic sulfonated polysaccharides as efficient catalysts for synthesis of isoxazole-5-one derivatives possessing a substituted pyrrole ring, as anti-cancer agents. (2021, November 17). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2022, August 27). Preprints.org. Retrieved January 11, 2026, from [Link]

-

3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]

- Preparation method of 3-amino-5-methyl isoxazole. (2021, March 26). Google Patents.

-

5-Methyl-1,2-oxazole-3-carbaldehyde. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2022, August 10). ResearchGate. Retrieved January 11, 2026, from [Link]

-

synthesis of isoxazoles. (2019, January 19). YouTube. Retrieved January 11, 2026, from [Link]

-

Behaviour of 3-amino-5-methylisoxazole and 5-amino-N-aryl-1H-pyrazole-4-carboxamides in multicomponent reactions. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Supporting Information. (n.d.). ScienceOpen. Retrieved January 11, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved January 11, 2026, from [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. (2022, August 31). Semantic Scholar. Retrieved January 11, 2026, from [Link]

-

5-Methylisoxazole-3-carboxaldehyde. (2024, April 9). ChemBK. Retrieved January 11, 2026, from [Link]

-

Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2015, March). ResearchGate. Retrieved January 11, 2026, from [Link]

-

3-Amino-5-methylisoxazole. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

3-Amino-5-methylisoxazole - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 11, 2026, from [Link]

Sources

- 1. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose [mdpi.com]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 70753-36-5|this compound|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. 5-Methylisoxazole-3-carboxaldehyde 95 62254-74-4 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. echemi.com [echemi.com]

- 8. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Methylisoxazole-5-carbaldehyde

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the isoxazole scaffold has emerged as a privileged structure due to its significant and diverse biological activities.[1][2][3] These five-membered heterocyclic compounds are integral to a wide array of approved therapeutic agents, demonstrating efficacy as anticancer, anti-inflammatory, and antibacterial agents.[1][3][4] At the heart of synthesizing novel isoxazole-containing entities is the availability of versatile and reactive building blocks. 3-Methylisoxazole-5-carbaldehyde is one such critical precursor, valued for the synthetic handles it provides for molecular elaboration.

This guide provides a comprehensive technical overview of this compound, identified by CAS Number 70753-36-5 .[5][6] We will delve into its core properties, synthesis, reactivity, and application, with a focus on providing the causal insights behind experimental choices essential for its effective use in a research and development setting.

Core Compound Identification and Properties

The unambiguous identification of a chemical reagent is paramount for experimental reproducibility and safety. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number.

| Property | Value | Source |

| CAS Number | 70753-36-5 | [5][6] |

| Molecular Formula | C₅H₅NO₂ | [6][7] |

| Molecular Weight | 111.10 g/mol | [6][7] |

| Physical Form | Solid | [7] |

| Purity | Typically >95% | [8] |

| SMILES | Cc1cc(C=O)on1 | [7] |

| InChI Key | GEWPFPUABRRBPS-UHFFFAOYSA-N | [7] |

| Storage | -20°C, sealed, away from moisture | [6] |

PART 1: Synthesis and Mechanistic Considerations

The synthesis of substituted isoxazoles is a well-established field, with methodologies evolving to improve yield, reduce reaction times, and embrace greener chemical principles.[9] A common and effective strategy for forming the isoxazole ring is through the condensation of hydroxylamine with a 1,3-dicarbonyl compound or its equivalent.

A prevalent modern approach involves a multi-component reaction (MCR), which is highly efficient for building molecular diversity.[9] For isoxazole derivatives, this often involves the reaction of an aldehyde, an active methylene compound like ethyl acetoacetate, and hydroxylamine hydrochloride.[9] This strategy highlights a convergent and atom-economical pathway to the core scaffold.

Caption: A generalized workflow for the green synthesis of isoxazole derivatives.[9]

PART 2: Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is primarily dictated by the reactivity of its aldehyde functional group. This group serves as an electrophilic site, making it an ideal handle for introducing diversity and building more complex molecular architectures. The isoxazole ring itself is generally stable under many reaction conditions but can be cleaved under specific reductive or basic conditions, a property that can be exploited in strategic synthetic design.[1]

Key Transformations and Their Rationale:

-

Reductive Amination: This is arguably the most critical reaction for this building block in drug discovery. It allows for the formation of a C-N bond, coupling the isoxazole moiety to a primary or secondary amine. The choice of reducing agent is key; sodium triacetoxyborohydride (STAB) is often preferred because it is mild, selective for the iminium ion intermediate, and tolerant of a wide range of functional groups, which is crucial when working with complex molecules in a drug development pipeline.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde to an alkene, providing a method for carbon chain extension and the introduction of new functionalities. This is essential for probing the structure-activity relationship (SAR) of a lead compound by modifying linker lengths or geometries.

-

Condensation Reactions: The aldehyde can undergo condensation with various nucleophiles, such as active methylene compounds, to form new C-C bonds, further expanding the accessible chemical space.[10]

The ultimate goal of these transformations in a drug discovery context is to generate libraries of related compounds for biological screening. The isoxazole core acts as a central scaffold, while the diversity is introduced via the aldehyde handle.

Caption: Logical flow from a chemical building block to a drug candidate.

PART 3: Experimental Protocol and Safe Handling

Trustworthiness in experimental science is built on robust, well-described, and safe protocols. The following section provides a validated, representative protocol for a key transformation and summarizes critical safety data.

Safety, Handling, and Storage

This compound is classified as a hazardous chemical and must be handled with appropriate precautions.[8] Adherence to safety protocols is non-negotiable.

| Hazard Category | Description & Precautionary Statements | Source |

| Acute Toxicity | Harmful if swallowed. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. | [8] |

| Skin Irritation | Causes skin irritation. Wear protective gloves. If on skin, wash with plenty of soap and water. | [8] |

| Eye Irritation | Causes serious eye irritation. Wear eye protection. If in eyes, rinse cautiously with water for several minutes. | [8] |

| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [8] |

| Incompatible Materials | Strong oxidizing agents. | [8] |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. A NIOSH/MSHA approved respirator is recommended if exposure limits are exceeded. | [8] |

Storage: Store in a well-ventilated place and keep the container tightly closed.[8] For long-term stability, storage at -20°C is recommended.[6]

Representative Protocol: Reductive Amination

This protocol describes the reaction of this compound with a generic primary amine (e.g., benzylamine) as a self-validating system.

Objective: To synthesize N-((3-methylisoxazol-5-yl)methyl)aniline.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.05 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM), anhydrous (sufficient to make a 0.1 M solution)

-

Acetic acid (catalytic, ~5% of total volume)

Methodology:

-

Vessel Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). The inert atmosphere is crucial to prevent the introduction of atmospheric moisture which can hydrolyze the reducing agent and the imine intermediate.

-

Solvent Addition: Add anhydrous DCM to dissolve the aldehyde. Anhydrous solvent is critical for the efficiency of the reaction.

-

Amine Addition: Add aniline (1.05 eq) to the solution. A slight excess of the amine helps to drive the initial imine formation to completion.

-

Catalyst Addition: Add a catalytic amount of acetic acid. The acid catalyzes the formation of the iminium ion, which is the species that is actively reduced by STAB. The reaction is often left to stir for 30-60 minutes at room temperature to allow for sufficient imine formation before reduction.

-

Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise. STAB is a mild reducing agent, and adding it in portions helps to control any potential exotherm and ensures a smooth reaction. The reaction mixture is then stirred at room temperature for 12-24 hours.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting aldehyde.

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the acetic acid and hydrolyzes any remaining STAB.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). The organic layers are combined.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can then be purified by column chromatography on silica gel to yield the pure secondary amine product.

References

- 70753-36-5|this compound|BLD Pharm. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2010, October 22).

- This compound AldrichCPR - Sigma-Aldrich. (n.d.).

- CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde - Google Patents. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - NIH. (n.d.).

- SAFETY DATA SHEET - TCI Chemicals. (n.d.).

- 5-Methylisoxazole-3-carboxaldehyde 95 62254-74-4 - Sigma-Aldrich. (n.d.).

- 5-Methylisoxazole-3-carboxaldehyde - ChemBK. (2024, April 9).

- 62254-74-4, 5-Methylisoxazole-3-carboxaldehyde Formula - ECHEMI. (n.d.).

- (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents - ResearchGate. (2025, August 8).

- 70753-36-5 | this compound - ChemScene. (n.d.).

- 62254-74-4|5-Methylisoxazole-3-carboxaldehyde|BLD Pharm. (n.d.).

- Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025, March 17).

- 5-Methyl-1,2-oxazole-3-carbaldehyde | C5H5NO2 | CID 2795222 - PubChem. (n.d.).

- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (n.d.).

- 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester - Optional[MS (GC)] - Spectrum. (n.d.).

- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. (2022, August 31).

- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of - Semantic Scholar. (2022, August 31).

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 70753-36-5|this compound|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde - Google Patents [patents.google.com]

3-Methylisoxazole-5-carbaldehyde molecular weight

An In-Depth Technical Guide to 3-Methylisoxazole-5-carbaldehyde: A Cornerstone Synthon for Drug Discovery

Executive Summary

The isoxazole ring system represents a "privileged scaffold" in medicinal chemistry, a core structural motif that consistently appears in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it an invaluable component in modern drug design. Within this class of heterocycles, this compound emerges as a particularly versatile and powerful building block. The presence of a reactive aldehyde at the 5-position, coupled with the stability of the 3-methylisoxazole core, provides a synthetic handle for elaboration into more complex molecular architectures. This guide offers an in-depth examination of its molecular properties, synthesis, and strategic applications, providing researchers and drug development professionals with the technical insights required to effectively leverage this compound in their discovery pipelines.

Physicochemical and Spectroscopic Profile

A precise understanding of a synthon's fundamental properties is critical for its effective use in synthesis, dictating choices in reaction conditions, purification, and storage. This compound is a solid at room temperature, and its key properties are summarized below.[2]

| Property | Value | Source(s) |

| Molecular Weight | 111.10 g/mol | [2] |

| Molecular Formula | C₅H₅NO₂ | [2] |

| CAS Number | 70753-36-5 | |

| Physical Form | Solid | [2] |

| SMILES | Cc1cc(C=O)on1 | [2] |

| InChI Key | GEWPFPUABRRBPS-UHFFFAOYSA-N | [2] |

While comprehensive analytical data for this specific compound is not always provided by commercial suppliers, ¹H NMR data for its immediate synthetic precursor, 5-(diethoxymethyl)-3-methylisoxazole, has been reported and is crucial for quality control during its synthesis.

Synthesis and Mechanistic Insights

The construction of the this compound scaffold is a multi-step process that requires careful control to achieve high yields and purity. A robust and scalable synthesis route proceeds through an acetal-protected intermediate, which is then deprotected in the final step to reveal the reactive aldehyde. This strategy is common in organic synthesis; the acetal group is a classic choice for protecting aldehydes as it is stable to the basic and nucleophilic conditions used in the preceding steps, preventing unwanted side reactions.

The synthesis can be logically broken down into three key stages, starting from readily available commercial materials.

-

Condensation: Acetone oxime is deprotonated with a strong base like n-butyllithium to form a nucleophile, which then attacks 2,2-diethoxy ethyl acetate. This forms the initial dihydroisoxazole ring.

-

Aromatization: The resulting 4,5-dihydroisoxazole-5-alcohol is treated with methanesulfonyl chloride and a base. This step eliminates water to form the stable, aromatic isoxazole ring system, yielding the key intermediate, 5-(diethoxymethyl)-3-methylisoxazole.

-

Deprotection (Hydrolysis): The diethyl acetal protecting group is removed under mild acidic conditions to furnish the final product, this compound.

Applications as a Versatile Synthon in Drug Discovery

The true value of this compound lies in the reactivity of its aldehyde group, which serves as a versatile synthetic handle for constructing more complex, biologically active molecules. The aldehyde functionality is an electrophilic center, making it an ideal reaction partner for a wide range of nucleophiles, particularly amines. This enables its use in several cornerstone reactions of medicinal chemistry.

-

Reductive Amination: This is arguably the most powerful and widely used method for forming carbon-nitrogen bonds. The aldehyde reacts with a primary or secondary amine to form an intermediate imine (or iminium ion), which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield a stable amine. This reaction is fundamental to linking the isoxazole core to other fragments of a target drug molecule.

-

Condensation Reactions: The aldehyde can undergo condensation with various active methylene compounds or amines to form new heterocyclic rings or to introduce C=C or C=N double bonds, further elaborating the molecular structure.

-

Wittig and Related Reactions: The aldehyde can be converted into an alkene, providing a scaffold for further functionalization.

These reactions allow for the rapid diversification of the isoxazole core, enabling the exploration of a vast chemical space in the search for new therapeutic agents targeting diseases ranging from cancer to infectious and inflammatory conditions.[1]

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures for the synthesis of the key intermediate, 5-(diethoxymethyl)-3-methylisoxazole, which is the direct precursor to the title compound.

Objective: To synthesize 5-(diethoxymethyl)-3-methylisoxazole.

Materials:

-

Acetone oxime

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

2,2-Diethoxy ethyl acetate

-

Dichloromethane (DCM) or Dichloroethane (DCE)

-

Triethylamine (TEA) or other suitable organic base

-

Methanesulfonyl chloride (MsCl)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Part A: Condensation to form 5-(diethoxymethyl)-3-methyl-4,5-dihydroisoxazol-5-ol

-

Dissolve acetone oxime (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir for 30 minutes.

-

Add 2,2-diethoxy ethyl acetate (1.0 eq) dropwise, again maintaining a low temperature.

-

Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dihydroisoxazol-5-ol, which can be used in the next step without further purification.

Part B: Aromatization to 5-(diethoxymethyl)-3-methylisoxazole

-

Dissolve the crude product from Part A in dichloromethane (DCM).

-

Add triethylamine (2.0-3.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add methanesulfonyl chloride (1.2 eq) dropwise. A precipitate of triethylamine hydrochloride will form.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours or until TLC analysis indicates completion.

-

Quench the reaction with water. Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or distillation under reduced pressure to afford pure 5-(diethoxymethyl)-3-methylisoxazole.

Part C: Hydrolysis to this compound

-

Dissolve the purified acetal from Part B in a mixture of THF and aqueous acid (e.g., 1M HCl).

-

Stir the reaction at room temperature, monitoring by TLC for the disappearance of the starting material.

-

Once complete, neutralize the mixture with saturated aqueous NaHCO₃.

-

Extract the product with ethyl acetate or DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield this compound.

Safety, Handling, and Storage

As a responsible scientist, proper handling of all chemical reagents is paramount. This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazards: The compound is classified with the GHS09 pictogram, indicating it is hazardous to the aquatic environment.[2] It may cause skin and eye irritation.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Some suppliers recommend refrigerated storage to ensure long-term stability.

References

-

Royal Society of Chemistry. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. [Link]

- Google Patents. CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.

- Google Patents. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.

-

ChemBK. 5-Methylisoxazole-3-carboxaldehyde. [Link]

-

National Center for Biotechnology Information. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

-

PubChem. 5-Methyl-1,2-oxazole-3-carbaldehyde. [Link]

-

PubChem. 3-Amino-5-methylisoxazole. [Link]

-

Royal Society of Chemistry. Advances in isoxazole chemistry and their role in drug discovery. [Link]

-

Semantic Scholar. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. [Link]

-

MDPI. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. [Link]

-

PubMed. The recent progress of isoxazole in medicinal chemistry. [Link]

Sources

3-Methylisoxazole-5-carbaldehyde structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 3-Methylisoxazole-5-carbaldehyde

Abstract

This technical guide provides a comprehensive walkthrough for the structural elucidation of this compound, a key heterocyclic building block in medicinal chemistry and materials science.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering a detailed, first-principles approach to confirming the molecule's identity and structure. We will progress logically from fundamental molecular formula analysis to advanced spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The causality behind experimental choices is emphasized, and each protocol is presented as a self-validating system, grounded in authoritative references.

Foundational Analysis: Molecular Formula and Unsaturation

Before undertaking advanced spectroscopic analysis, a foundational assessment of the molecular formula provides critical preliminary insights into the potential structure.

Molecular Formula: C₅H₅NO₂ Molecular Weight: 111.10 g/mol [3]

From the molecular formula, we can calculate the Degree of Unsaturation (DoU), also known as the index of hydrogen deficiency. This value represents the total number of rings and/or multiple bonds (double or triple) within the molecule.

The formula for DoU is: DoU = C + 1 - (H/2) - (X/2) + (N/2) Where:

-

C = number of carbon atoms

-

H = number of hydrogen atoms

-

X = number of halogen atoms

-

N = number of nitrogen atoms

For this compound (C₅H₅NO₂): DoU = 5 + 1 - (5/2) + (1/2) = 6 - 2.5 + 0.5 = 4

A Degree of Unsaturation of 4 is a significant clue. It strongly suggests the presence of an aromatic system or a combination of rings and double bonds. In the context of the isoxazole scaffold, this value is accounted for by the aromatic isoxazole ring (2 double bonds = 2 DoU; 1 ring = 1 DoU) and the aldehyde's carbonyl group (C=O double bond = 1 DoU), perfectly matching our calculated value of 4. This initial calculation provides strong validation for the proposed heterocyclic aldehyde structure.

The Elucidation Workflow: A Multi-Technique Approach

Confirming a chemical structure requires the convergence of evidence from multiple independent analytical techniques. No single method provides a complete picture; rather, they offer complementary pieces of the structural puzzle. Our workflow is designed to systematically gather this evidence.

Caption: Overall workflow for structure elucidation.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Causality: Mass spectrometry is the first line of instrumental analysis. Its primary purpose is to confirm the molecular weight of the analyte, providing a crucial check against the molecular formula. We utilize Electron Ionization (EI) as it provides not only the molecular ion peak (M⁺) but also a reproducible fragmentation pattern that serves as a structural fingerprint.

Expected Results: The mass spectrum should show a prominent molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 111, corresponding to the molecular weight of C₅H₅NO₂.

Table 1: Predicted Mass Spectrometry Data

| m/z Value | Ion Identity | Rationale |

|---|---|---|

| 111 | [M]⁺ | Molecular Ion (C₅H₅NO₂) |

| 110 | [M-H]⁺ | Loss of the aldehydic hydrogen |

| 83 | [M-CO]⁺ | Loss of carbon monoxide from the aldehyde |

| 82 | [M-CHO]⁺ | Loss of the entire formyl radical |

| 42 | [CH₃CN]⁺ | Cleavage of the isoxazole ring |

Caption: Predicted major fragmentation pathway in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

-

Instrument: Utilize a Gas Chromatography-Mass Spectrometry (GC-MS) system or a direct insertion probe.

-

Ionization: Use a standard electron ionization energy of 70 eV. This energy level is conventional because it produces consistent and extensive fragmentation, ideal for library matching and structural interpretation.

-

Analysis: Inject the sample. The mass analyzer (e.g., a quadrupole) will separate the ions based on their m/z ratio.

-

Data Interpretation: Identify the peak with the highest m/z value, which typically corresponds to the molecular ion [M]⁺. Analyze the lower m/z peaks to identify fragmentation patterns consistent with the proposed structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies. For this compound, we are primarily looking for evidence of the aldehyde carbonyl (C=O) and the vibrations characteristic of the isoxazole ring.

Expected Results: The IR spectrum will provide clear, diagnostic absorption bands that confirm the key functional moieties of the molecule. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) is also a key confirmation, ruling out carboxylic acid or alcohol impurities.

Table 2: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Reference |

|---|---|---|---|

| ~2820 & ~2720 | C-H Stretch (Fermi doublet) | Aldehyde | |

| 1700 - 1725 | C=O Stretch | Aldehyde (conjugated) | [4] |

| 1580 - 1620 | C=N Stretch | Isoxazole Ring | [5] |

| 1400 - 1450 | N-O Stretch | Isoxazole Ring | [6] |

| ~1380 | C-H Bend | Methyl Group | |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No KBr pellet is required, making this method fast and efficient.

-

Background Scan: Run a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Scan: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Analysis: Identify the key absorption peaks and match them to the expected values for the aldehyde and isoxazole functional groups as detailed in Table 2.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Causality: NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

-

¹H NMR provides information on the number of different proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

-

¹³C NMR reveals the number of different carbon environments and their nature (e.g., C=O, aromatic C, aliphatic C).

-

2D NMR (COSY, HMBC) can be used if necessary to definitively establish connectivities between protons and carbons, though for a simple structure like this, 1D spectra are often sufficient.

For this compound, the simplicity of the expected spectra is itself a powerful piece of evidence. We expect three distinct proton signals and five distinct carbon signals, with no complex splitting patterns.

Caption: Predicted ¹H NMR signals correlated to the structure.

Table 3: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|---|

| Hₐ | ~2.4 | Singlet (s) | 3H | -CH₃ | Methyl group on the isoxazole ring. No adjacent protons to couple with. |

| Hₑ | ~6.9 | Singlet (s) | 1H | Isoxazole C4-H | Aromatic proton on the heterocyclic ring. No adjacent protons. |

| Hc | ~9.9 | Singlet (s) | 1H | -CHO | Aldehyde proton. Highly deshielded by the electronegative oxygen. No adjacent protons. |

Table 4: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~185 | C5-CHO | Aldehyde carbonyl carbon, highly deshielded. |

| ~168 | C5 | Isoxazole carbon attached to the aldehyde. |

| ~162 | C3 | Isoxazole carbon attached to the methyl group. |

| ~110 | C4 | Isoxazole C-H carbon. |

| ~12 | -CH₃ | Aliphatic methyl carbon. |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer onto the deuterium signal from the CDCl₃. Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set a spectral width of approximately 15 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Co-add 8 to 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). This ensures all carbon signals appear as singlets.

-

Set a spectral width of approximately 220 ppm.

-

A longer relaxation delay (5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C. Integrate the ¹H NMR signals.

-

Analysis: Correlate the observed signals with the predicted data in Tables 3 and 4.

Conclusion: Synthesizing the Evidence

The structural elucidation of this compound is confirmed by the powerful synergy of multiple analytical techniques.

-

Elemental Analysis and DoU Calculation establish the molecular formula as C₅H₅NO₂ and suggest a structure with four degrees of unsaturation.

-

Mass Spectrometry confirms the molecular weight of 111.10 g/mol and shows a fragmentation pattern consistent with the loss of formyl and carbonyl groups.

-

Infrared Spectroscopy provides unambiguous evidence for the key functional groups: a conjugated aldehyde C=O stretch (~1710 cm⁻¹) and characteristic isoxazole ring vibrations (C=N at ~1600 cm⁻¹ and N-O at ~1420 cm⁻¹).

-

NMR Spectroscopy delivers the final, definitive proof. The ¹H NMR spectrum shows three distinct singlets with an integration ratio of 3:1:1, perfectly matching the methyl, ring, and aldehyde protons. The ¹³C NMR spectrum shows the expected five carbon signals, including the characteristic downfield shifts for the carbonyl and isoxazole ring carbons.

Together, these data points form a self-validating and cohesive dataset that unequivocally confirms the structure as this compound, leaving no room for alternative isomeric interpretations.

References

-

Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. (n.d.). Taylor & Francis Online. [Link]

- CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde. (n.d.).

-

5-Methylisoxazole-3-carboxaldehyde. (2024). ChemBK. [Link]

-

Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (2022). National Center for Biotechnology Information. [Link]

-

(PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2015). ResearchGate. [Link]

-

3-Amino-5-methylisoxazole. (n.d.). PubChem. [Link]

-

Supporting Information for "Radical Cascade Annulation of 1,6-Enynes with Allyl-substituted β-Keto Esters". (n.d.). Organic Letters. [Link]

-

Supporting Information for "Prebiotic synthesis of 2-aminooxazoles and 2-aminooxazines from α-hydroxy aldehydes and cyanamide". (n.d.). ScienceOpen. [Link]

-

Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2015). Der Pharma Chemica. [Link]

-

3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester. (n.d.). NIST WebBook. [Link]

-

(PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. (2018). ResearchGate. [Link]

-

(PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2022). ResearchGate. [Link]

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). MDPI. [Link]

Sources

- 1. CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Methylisoxazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: 3-Methylisoxazole-5-carbaldehyde is a heterocyclic aldehyde of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a privileged structure, appearing in a number of approved pharmaceuticals and serving as a versatile building block for the synthesis of novel bioactive molecules. A thorough understanding of its spectroscopic properties is fundamental for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the structural features that give rise to its characteristic spectral fingerprints.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the IUPAC name 3-methyl-1,2-oxazole-5-carbaldehyde, is characterized by a five-membered isoxazole ring substituted with a methyl group at the 3-position and a carbaldehyde (formyl) group at the 5-position. This arrangement of functional groups gives rise to distinct and predictable spectroscopic signatures.

Figure 1: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR, to ensure adequate signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different types of protons in the molecule.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehydic Proton (-CHO) | ~9.9 - 10.1 | Singlet (s) | 1H |

| Isoxazole Ring Proton (H-4) | ~6.8 - 7.0 | Singlet (s) | 1H |

| Methyl Protons (-CH₃) | ~2.4 - 2.6 | Singlet (s) | 3H |

-

Aldehydic Proton (δ ~9.9-10.1): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen and the isoxazole ring. This results in a characteristic downfield chemical shift.

-

Isoxazole Ring Proton (δ ~6.8-7.0): The single proton on the isoxazole ring (at the C-4 position) resides in an electron-deficient aromatic system, leading to a chemical shift in the aromatic region.

-

Methyl Protons (δ ~2.4-2.6): The protons of the methyl group at the C-3 position are in a relatively more shielded environment compared to the other protons, resulting in an upfield chemical shift.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will display five signals, one for each unique carbon atom in the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aldehydic Carbon (-CHO) | ~180 - 185 |

| Isoxazole Ring Carbon (C-5) | ~165 - 170 |

| Isoxazole Ring Carbon (C-3) | ~160 - 165 |

| Isoxazole Ring Carbon (C-4) | ~105 - 110 |

| Methyl Carbon (-CH₃) | ~10 - 15 |

-

Aldehydic Carbon (δ ~180-185): The carbonyl carbon of the aldehyde is the most deshielded carbon due to the direct attachment of a highly electronegative oxygen atom, resulting in a large downfield chemical shift.[1]

-

Isoxazole Ring Carbons (C-3, C-5, and C-4): The chemical shifts of the isoxazole ring carbons are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms, as well as the nature of the substituents. C-3 and C-5, being attached to heteroatoms, appear at lower field compared to C-4.

-

Methyl Carbon (δ ~10-15): The methyl carbon is the most shielded carbon in the molecule, appearing at the highest field in the spectrum.

II. Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample like this compound, the potassium bromide (KBr) pellet method is commonly employed. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | ~2850 and ~2750 | Medium |

| C=O stretch (aldehyde) | ~1700 - 1720 | Strong |

| C=N stretch (isoxazole) | ~1600 - 1650 | Medium |

| C=C stretch (isoxazole) | ~1550 - 1600 | Medium |

| C-O stretch (isoxazole) | ~1200 - 1300 | Strong |

-

C-H Stretch of the Aldehyde ( ~2850 and ~2750 cm⁻¹): The presence of two medium intensity bands in this region is a hallmark of the aldehyde C-H bond and is highly diagnostic.[2]

-

C=O Stretch of the Aldehyde ( ~1700-1720 cm⁻¹): A very strong and sharp absorption band in this region is characteristic of the carbonyl group of the aldehyde. Conjugation with the isoxazole ring may slightly lower this frequency.

-

Isoxazole Ring Vibrations: The C=N and C=C stretching vibrations of the isoxazole ring typically appear in the 1650-1550 cm⁻¹ region. The C-O stretching vibration of the ring is expected to be a strong band in the 1300-1200 cm⁻¹ range.

Figure 2: Workflow for the spectroscopic characterization of this compound.

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which typically induces extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS, which usually results in a prominent molecular ion peak.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound (Molecular Weight: 111.10 g/mol ) will show a molecular ion peak and several fragment ions.

| m/z | Proposed Fragment | Notes |

| 111 | [C₅H₅NO₂]⁺ | Molecular ion (M⁺) |

| 82 | [M - CHO]⁺ | Loss of the formyl radical |

| 83 | [M - CO]⁺ | Loss of carbon monoxide |

| 54 | [C₃H₄N]⁺ | Further fragmentation |

-

Molecular Ion Peak (m/z 111): The peak corresponding to the intact molecule will be observed. Its intensity will depend on the ionization technique used.

-

Loss of the Formyl Radical (m/z 82): A common fragmentation pathway for aldehydes is the cleavage of the C-C bond adjacent to the carbonyl group, resulting in the loss of a formyl radical (•CHO), which has a mass of 29.[3]

-

Loss of Carbon Monoxide (m/z 83): Another characteristic fragmentation of aldehydes involves the loss of a neutral carbon monoxide (CO) molecule (mass 28).[3]

-

Further Fragmentation: The resulting fragment ions can undergo further fragmentation, leading to smaller ions that can provide additional structural clues.

Figure 3: Proposed mass spectrometry fragmentation pathway for this compound.

Conclusion

The spectroscopic characterization of this compound by NMR, IR, and MS provides a comprehensive and unambiguous means of identifying this important heterocyclic compound. The key diagnostic features include the downfield signals of the aldehydic proton and carbon in NMR, the strong carbonyl absorption in the IR spectrum, and the characteristic fragmentation pattern in mass spectrometry. This guide serves as a valuable resource for researchers working with this compound, enabling confident structural verification and facilitating its application in synthetic and medicinal chemistry programs.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Methylisoxazole-5-carbaldehyde from Ethyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and late-stage clinical candidates.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it a versatile building block for the design of novel therapeutic agents. 3-Methylisoxazole-5-carbaldehyde, in particular, serves as a crucial intermediate for the synthesis of a diverse array of more complex molecules, offering a reactive handle for the introduction of various pharmacophores. This guide provides a comprehensive, in-depth technical overview of a reliable synthetic route to this valuable compound, starting from the readily available and inexpensive bulk chemical, ethyl acetoacetate.

A Strategic Approach to the Synthesis of this compound

The synthesis of this compound from ethyl acetoacetate is a multi-step process that requires careful control of reaction conditions to ensure the desired regioselectivity of the isoxazole ring formation and the successful conversion of the ester functionality to the target aldehyde. The overall synthetic strategy can be dissected into three key stages:

-

Construction of the Isoxazole Core: Formation of the key intermediate, ethyl 3-methylisoxazole-5-carboxylate, through a regioselective cyclocondensation reaction.

-

Ester Hydrolysis: Conversion of the ethyl ester to the corresponding 3-methylisoxazole-5-carboxylic acid.

-

Selective Reduction: Reduction of the carboxylic acid derivative to the final product, this compound.

This guide will now delve into the detailed experimental protocols and the underlying scientific principles for each of these stages.

Part 1: Synthesis of Ethyl 3-Methylisoxazole-5-carboxylate

The regioselective synthesis of ethyl 3-methylisoxazole-5-carboxylate from a β-ketoester like ethyl acetoacetate is a critical step that dictates the success of the entire synthetic sequence. A common challenge in the reaction of β-dicarbonyl compounds with hydroxylamine is the formation of isomeric products. To favor the desired 3-methyl-5-carboxylate isomer, a strategic approach involving a Claisen condensation followed by a controlled cyclization is employed.

Mechanism and Rationale

The reaction proceeds via a two-step sequence. First, a mixed Claisen condensation between ethyl acetate and diethyl oxalate yields diethyl 2-acetyl-3-oxobutanedioate.[3][4][5][6][7] This intermediate possesses the necessary carbon framework. Subsequent reaction with hydroxylamine hydrochloride under controlled pH conditions leads to the formation of the isoxazole ring. The cyclization is directed to yield the 5-carboxylate isomer due to the differential reactivity of the ketone and ester carbonyl groups.

Experimental Protocol

Step 1a: Synthesis of Diethyl 2-acetyl-3-oxobutanedioate

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |

| Sodium Metal | 22.99 | 0.5 | 11.5 g |

| Absolute Ethanol | 46.07 | - | 250 mL |

| Diethyl Oxalate | 146.14 | 0.5 | 73.1 g (68.5 mL) |

| Ethyl Acetate | 88.11 | 0.5 | 44.1 g (48.9 mL) |

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve sodium metal (11.5 g, 0.5 mol) in absolute ethanol (250 mL) with cooling to prepare a solution of sodium ethoxide.

-

To the freshly prepared sodium ethoxide solution, add a mixture of diethyl oxalate (73.1 g, 0.5 mol) and ethyl acetate (44.1 g, 0.5 mol) dropwise from the dropping funnel with vigorous stirring over a period of 1 hour.

-

After the addition is complete, heat the reaction mixture to reflux for 2 hours.

-

Cool the mixture to room temperature and pour it into a mixture of ice (500 g) and concentrated hydrochloric acid (50 mL).

-

Separate the oily layer and extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude diethyl 2-acetyl-3-oxobutanedioate, which can be used in the next step without further purification.

Step 1b: Synthesis of Ethyl 3-Methylisoxazole-5-carboxylate

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass |

| Diethyl 2-acetyl-3-oxobutanedioate | 216.20 | 0.4 | 86.5 g |

| Hydroxylamine Hydrochloride | 69.49 | 0.44 | 30.6 g |

| Sodium Acetate | 82.03 | 0.44 | 36.1 g |

| Ethanol | 46.07 | - | 200 mL |

| Water | 18.02 | - | 100 mL |

Procedure:

-

In a round-bottom flask, dissolve hydroxylamine hydrochloride (30.6 g, 0.44 mol) and sodium acetate (36.1 g, 0.44 mol) in a mixture of ethanol (200 mL) and water (100 mL).

-

Add the crude diethyl 2-acetyl-3-oxobutanedioate (86.5 g, 0.4 mol) to the solution with stirring.

-

Heat the reaction mixture to reflux for 4 hours.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 150 mL).

-

Combine the organic extracts, wash with water (100 mL) and brine (100 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield ethyl 3-methylisoxazole-5-carboxylate as a colorless oil.

Part 2: Hydrolysis of Ethyl 3-Methylisoxazole-5-carboxylate

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a straightforward saponification reaction. This step is crucial for the subsequent reduction to the aldehyde.

Mechanism and Rationale

The ester is hydrolyzed under basic conditions, typically using sodium hydroxide or potassium hydroxide, to form the sodium or potassium salt of the carboxylic acid. Subsequent acidification protonates the carboxylate to yield the desired 3-methylisoxazole-5-carboxylic acid.

Experimental Protocol

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass/Volume |

| Ethyl 3-Methylisoxazole-5-carboxylate | 155.15 | 0.3 | 46.6 g |

| Sodium Hydroxide | 40.00 | 0.36 | 14.4 g |

| Ethanol | 46.07 | - | 150 mL |

| Water | 18.02 | - | 150 mL |

| Concentrated HCl | 36.46 | - | As needed |

Procedure:

-

Dissolve ethyl 3-methylisoxazole-5-carboxylate (46.6 g, 0.3 mol) in ethanol (150 mL) in a round-bottom flask.

-

Add a solution of sodium hydroxide (14.4 g, 0.36 mol) in water (150 mL).

-

Heat the mixture to reflux for 2 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 3-methylisoxazole-5-carboxylic acid as a white solid.

Part 3: Reduction to this compound

The final step in the synthesis is the selective reduction of the carboxylic acid derivative to the aldehyde. A direct reduction of the carboxylic acid is challenging; therefore, it is often converted to a more reactive species or, more conveniently, the parent ester is directly reduced. The direct reduction of ethyl 3-methylisoxazole-5-carboxylate using Diisobutylaluminium hydride (DIBAL-H) at low temperatures is the most efficient method.[1][8][9][10]

Mechanism and Rationale

DIBAL-H is a powerful and sterically hindered reducing agent that can reduce esters to aldehydes at low temperatures (typically -78 °C).[9][10] At this temperature, the tetrahedral intermediate formed upon hydride attack is stable and does not collapse to the corresponding alcohol. Quenching the reaction at low temperature followed by aqueous workup leads to the desired aldehyde.

Experimental Protocol

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume |

| Ethyl 3-Methylisoxazole-5-carboxylate | 155.15 | 0.2 | 31.0 g |

| DIBAL-H (1.0 M in Toluene) | 142.22 | 0.22 | 220 mL |

| Dichloromethane (anhydrous) | 84.93 | - | 400 mL |

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve ethyl 3-methylisoxazole-5-carboxylate (31.0 g, 0.2 mol) in anhydrous dichloromethane (400 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add DIBAL-H (1.0 M solution in toluene, 220 mL, 0.22 mol) dropwise via a syringe or dropping funnel over 1 hour, ensuring the internal temperature does not rise above -70 °C.

-

Stir the reaction mixture at -78 °C for an additional 2 hours.

-

Quench the reaction by the slow, dropwise addition of methanol (20 mL) at -78 °C.

-

Allow the mixture to warm to room temperature and then pour it into a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) (500 mL) and stir vigorously for 1 hour until two clear layers form.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude aldehyde.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a pale yellow oil or low-melting solid.

Synthetic Workflow Diagram

Caption: Overall synthetic scheme for this compound.

Characterization of this compound

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

-

¹H NMR (CDCl₃, 400 MHz): δ 10.0-10.1 (s, 1H, -CHO), 7.0-7.1 (s, 1H, isoxazole H-4), 2.4-2.5 (s, 3H, -CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ ~185 (C=O, aldehyde), ~170 (isoxazole C-5), ~160 (isoxazole C-3), ~110 (isoxazole C-4), ~12 (-CH₃).

-

IR (neat, cm⁻¹): ~1700 (C=O stretch, aldehyde), ~1600 (C=N stretch, isoxazole), ~2820, ~2720 (C-H stretch, aldehyde).

-

Mass Spectrometry (EI): m/z (%) = 111 (M⁺).

Safety Considerations

-

Sodium metal: Highly reactive with water, handle with extreme care under an inert atmosphere.

-

Diethyl oxalate and Ethyl acetate: Flammable liquids.

-

Hydroxylamine hydrochloride: Can be corrosive and toxic.

-

DIBAL-H: Pyrophoric, reacts violently with water and protic solvents. All manipulations should be carried out under a dry, inert atmosphere using anhydrous solvents and proper quenching procedures.

-

Dichloromethane: A suspected carcinogen.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, and work in a well-ventilated fume hood.

Conclusion

The synthesis of this compound from ethyl acetoacetate, as detailed in this guide, provides a reliable and scalable route to a valuable building block in medicinal chemistry. By carefully controlling the regioselectivity of the initial isoxazole ring formation and employing a selective low-temperature reduction, researchers can access this key intermediate in good yields. The protocols and mechanistic insights provided herein are intended to empower researchers in drug discovery and development to confidently synthesize this and related isoxazole derivatives for their specific applications.

References

-

Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

- Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. (2015). Research Journal of Chemical Sciences, 5(5), 27-32.

-

DIBAL-H Reduction. (n.d.). Organic Synthesis. Retrieved January 11, 2026, from [Link]

- Hossain, M. S., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3+2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 446-458.

-

Hossain, M. S., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. National Institutes of Health. Retrieved January 11, 2026, from [Link]

- Hossain, M. S., et al. (2022). Synthesis of 3,4,5-Trisubstituted Isoxazoles in Water via a [3+2]- Cycloaddition of Nitrile Oxides and 1,3-Diketones, β-Ketoest. ChemRxiv.

- Hossain, M. S., et al. (2022). Synthesis of 3,4,5-Trisubstituted Isoxazoles in Water via a [3+2]-Cycloaddition of Nitrile Oxides and 1,3-Diketones, β-Ketoesters, or β-Ketoamides: Base-mediated and Keto-enol-controlled Mechanism.

- McMurry, J. E. (1973). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses, 53, 59.

-

Mixed Claisen Condensations. (2025). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

-

The Claisen Condensation. (n.d.). Retrieved January 11, 2026, from [Link]

-

Mixed Claisen Condensations. (2023). Organic Chemistry | OpenStax. Retrieved January 11, 2026, from [Link]

-

DIBAL Reducing Agent. (n.d.). Chemistry Steps. Retrieved January 11, 2026, from [Link]

- De Sarro, A., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI.

- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003). Google Patents.

- Claisen Condensation as a Facile Route to an α-Alkoxy-cinnamate: Synthesis of Ethyl (2 S )-2-Ethoxy-3-(4-hydroxyphenyl)propanoate. (2025).

-

Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. (2011). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]

- Mechanism of formation of isoxazole‐5‐carboxamides 6. (n.d.).

-

Mixed Claisen Condensations. (2025). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

- Bąchor, U., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar.

-

ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. (2025). ChemSynthesis. Retrieved January 11, 2026, from [Link]

- Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. (2015).

-

How does di-isobutylaluminium hydride ( DiBAl-H ) reduces carboxylic acid. (2019). Stack Exchange. Retrieved January 11, 2026, from [Link]

-

Can DIBAL-H reduce carboxylic acids to corresponding aldehyde?. (2017). Quora. Retrieved January 11, 2026, from [Link]

- Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. (2025).

- Bąchor, U., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.

- Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.

Sources

- 1. quora.com [quora.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]